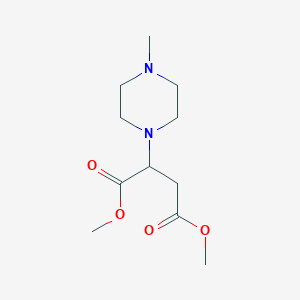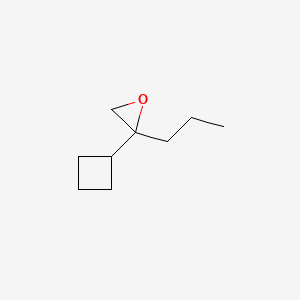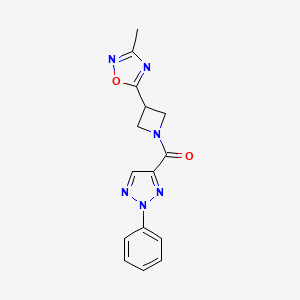
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
It has been noted that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may affect the biochemical pathways related to these organisms.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that the compound has significant antibacterial activity.
Action Environment
It’s worth noting that the efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10-17-14(23-19-10)11-8-20(9-11)15(22)13-7-16-21(18-13)12-5-3-2-4-6-12/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQNHRIHJAALAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
![3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2932528.png)
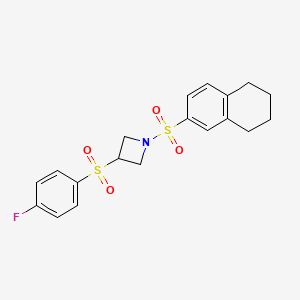
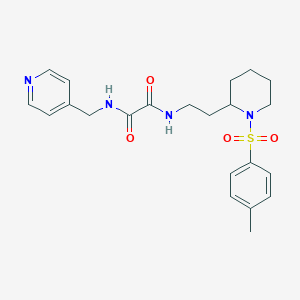
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)
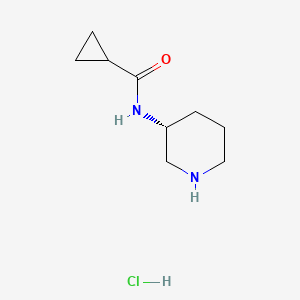
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2932538.png)
![2-Methyl-6-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2932540.png)
